4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)
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Description
“4,4’-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)” is a compound with the molecular formula C16H13N2O9.5 . It is a crystal structure of a sanidic liquid crystal material based on a nitro group functionalized trans-stilbene dicarboxylate linker .
Synthesis Analysis
The synthesis of this compound involves a reaction with 4-(chloromethyl)-3-nitrobenzoic acid in the presence of KOH in ethanol . A brown precipitate emerges, which is the potassium salt of the target compound . The solid is then dissolved in water and the pH is adjusted to 1 with HCl . The target compound is obtained as yellow crystals after recrystallization from tetrahydrofuran .Molecular Structure Analysis
The crystal structure of this compound is triclinic, with a = 7.3757 (4) Å, b = 7.7827 (5) Å, c = 15.2903 (10) Å, α = 79.473 (4)°, β = 82.927 (4)°, γ = 72.069 (4)°, V = 818.92 (9) Å^3, Z = 2 . The aromatic CH as well as the OH groups were idealized and refined using rigid groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 4-(chloromethyl)-3-nitrobenzoic acid with KOH, followed by pH adjustment with HCl . The exact mechanism of these reactions is not specified in the available literature.Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives, which include this compound, play an important role in the metabolic pathway . They are essential nutrients for many human pathogens and are used as a substrate for the synthesis of folic acid in bacterial, yeast, and plant species .
Cellular Effects
As a derivative of benzoic acid, it may demonstrate anti-inflammatory, anti-cancer, and anti-metastatic activities
Metabolic Pathways
It is known that benzoic acid derivatives are involved in the synthesis of folic acid , suggesting that this compound may interact with enzymes or cofactors in this pathway.
Properties
IUPAC Name |
4-[(E)-2-(4-carboxy-2-nitrophenyl)ethenyl]-3-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O8/c19-15(20)11-5-3-9(13(7-11)17(23)24)1-2-10-4-6-12(16(21)22)8-14(10)18(25)26/h1-8H,(H,19,20)(H,21,22)/b2-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIRFWJQXQJPKC-OWOJBTEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C=CC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])/C=C/C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728637 |
Source
|
Record name | 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202689-44-8 |
Source
|
Record name | 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1202689-44-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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